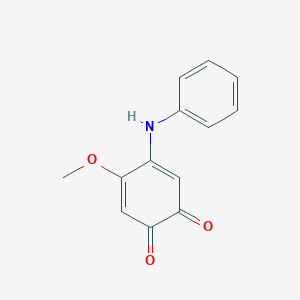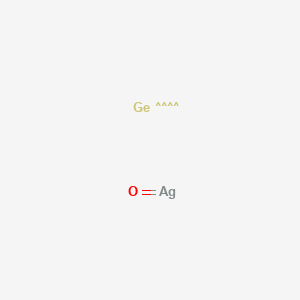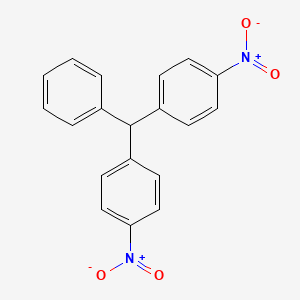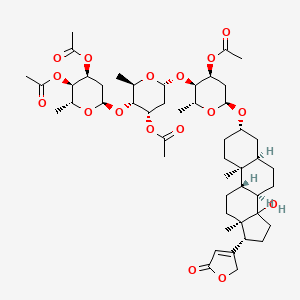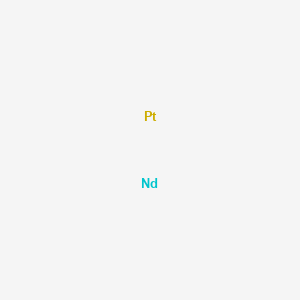
Neodymium--platinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium-platinum (1/1) is a compound formed by the combination of neodymium and platinum in a 1:1 ratio. Neodymium is a rare earth metal known for its magnetic properties, while platinum is a noble metal renowned for its catalytic abilities. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neodymium-platinum (1/1) can be achieved through various methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of neodymium and platinum precursors in a vapor phase, leading to the deposition of the compound on a substrate.
Solid-State Reaction: Neodymium and platinum powders are mixed and heated at high temperatures to form the compound.
Solution-Based Methods: Neodymium and platinum salts are dissolved in a solvent, followed by precipitation and reduction to obtain the compound.
Industrial Production Methods: Industrial production of neodymium-platinum (1/1) typically involves large-scale solid-state reactions or CVD processes, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Neodymium-platinum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium and platinum oxides.
Reduction: Reduction reactions can revert the oxides back to the original compound.
Substitution: Ligand substitution reactions can occur, where ligands attached to the platinum are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas, hydrazine, and other reducing agents are commonly used for reduction reactions.
Ligands: Various ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products:
Oxidation Products: Neodymium oxide and platinum oxide.
Reduction Products: Neodymium-platinum (1/1) compound.
Substitution Products: Neodymium-platinum complexes with different ligands.
Scientific Research Applications
Neodymium-platinum (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in cancer treatment due to its ability to form complexes with anticancer properties.
Industry: Utilized in the production of high-performance magnets and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of neodymium-platinum (1/1) involves its interaction with molecular targets through its catalytic and magnetic properties. In catalytic applications, the platinum component facilitates various chemical reactions by providing active sites for reactants. In biological and medical applications, the compound can interact with cellular components, leading to therapeutic effects such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Neodymium Compounds: Neodymium chloride, neodymium oxide, and neodymium nitrate.
Platinum Compounds: Platinum chloride, platinum oxide, and platinum nitrate.
Comparison: Neodymium-platinum (1/1) is unique due to the combination of neodymium’s magnetic properties and platinum’s catalytic abilities. This dual functionality makes it more versatile compared to compounds containing only neodymium or platinum. For example, neodymium chloride is primarily used for its magnetic properties, while platinum chloride is used for its catalytic properties. Neodymium-platinum (1/1) combines these properties, making it suitable for applications requiring both magnetism and catalysis.
Properties
CAS No. |
12164-71-5 |
|---|---|
Molecular Formula |
NdPt |
Molecular Weight |
339.33 g/mol |
IUPAC Name |
neodymium;platinum |
InChI |
InChI=1S/Nd.Pt |
InChI Key |
BUCHVWYWAIOZSG-UHFFFAOYSA-N |
Canonical SMILES |
[Nd].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


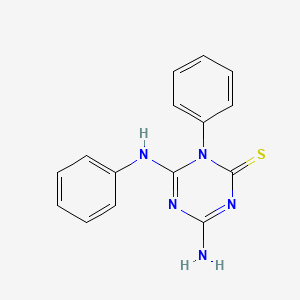
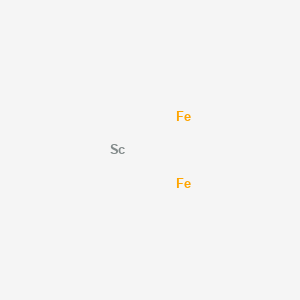
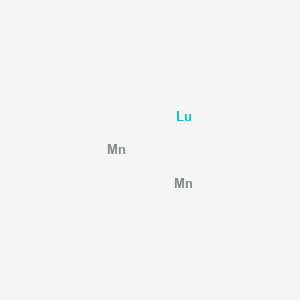
![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
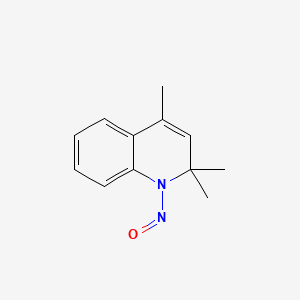
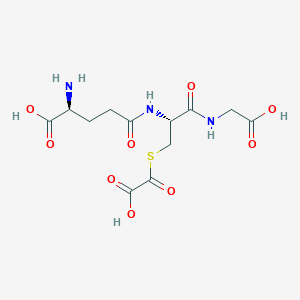
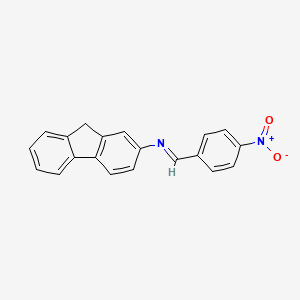
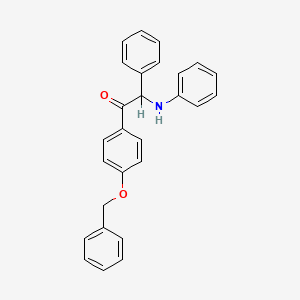
![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
